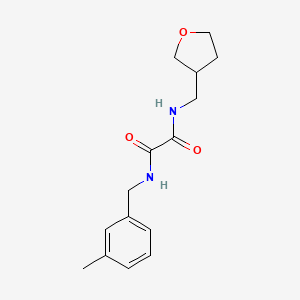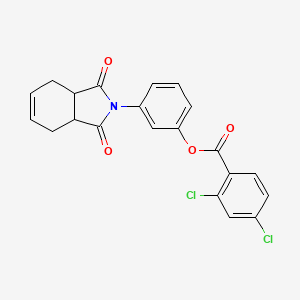
2-(3-hydroxyphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives are a category of organic compounds with a wide range of chemical and physical properties, making them of interest for various applications in materials science, pharmaceuticals, and organic chemistry. These compounds can be synthesized through various methods, often starting from readily available precursors and through reactions that introduce functional groups selectively.
Synthesis Analysis
A synthesis route for hexahydro-1H-isoindole-1,3(2H)-dione derivatives involves starting from 3-sulfolene, followed by epoxidation and nucleophile opening reactions. This process allows for the introduction of amino and triazole derivatives, as well as hydroxyl analogs through cis-hydroxylation, further diversifying the functional groups on the hexahydro-1H-isoindole-1,3(2H)-dione backbone (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole-1,3(2H)-dione derivatives varies significantly depending on the substituents attached to the core structure. For example, the conformation and distances between atoms in compounds with different substituents can lead to distinct molecular geometries, as seen in isomeric compounds with chloro, fluoro, and alkynoxy phenyl groups. These structural differences significantly impact the compounds' physical and chemical properties (Li et al., 2005).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, influenced by the functional groups attached to the core structure. These reactions can include nucleophilic substitutions, cycloadditions, and redox reactions, which are critical for modifying the compounds' chemical properties and reactivity. The presence of specific functional groups can also confer unique properties, such as fluorescence or enhanced solubility in different solvents, making these compounds valuable in the design of new materials and biological agents.
Physical Properties Analysis
The physical properties of isoindole-1,3(2H)-dione derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical applications. For instance, compounds synthesized from 4,5-diamino-N-methylphthalimide exhibit fluorescence and are thermally stable up to 317 °C, indicating potential uses in fluorescent materials and high-temperature applications (Deshmukh & Sekar, 2015).
Aplicaciones Científicas De Investigación
Biological and Pharmacological Properties
Antioxidant and Anti-inflammatory Effects : Compounds with structures similar to the one mentioned often exhibit significant biological properties, including antioxidant and anti-inflammatory activities. These properties are crucial for combating oxidative stress and inflammation in various disease models, suggesting potential therapeutic applications (Naveed et al., 2018).
Neuroprotective and Cardiovascular Benefits : Certain phenolic compounds, by virtue of their structural features, have shown neuroprotective and cardiovascular protective effects in preclinical studies. These effects include the enhancement of cognitive functions and protection against heart diseases, underlining the importance of such compounds in managing neurological and cardiovascular conditions (Zhang et al., 2015).
Chemical Synthesis and Reactivity
- Synthetic Applications : The synthesis and reactivity of compounds with complex structures, including indole derivatives, are of significant interest in organic chemistry. Research focuses on developing novel synthetic routes and understanding their reactivity to harness these compounds for various applications, from dyes to pharmaceuticals (Grzybowski & Gryko, 2015).
Applications in Material Science
- Optical Materials and Pigments : Compounds with unique optical properties find applications in material science as high-quality pigments, in field-effect transistors, and solar cells. The focus is on extending the chromophore system to alter optical properties for use in advanced materials and imaging technologies (Grzybowski & Gryko, 2015).
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-6-12-13(7-9)15(19)16(14(12)18)10-3-2-4-11(17)8-10/h2-4,8-9,12-13,17H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWXAJUMCUZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)

![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)


![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)
![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)
![N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-N-(pyridin-3-ylmethyl)cycloheptanamine](/img/structure/B4007430.png)
![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007456.png)
